molecular formula C13H16ClNO B1319603 Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride CAS No. 231938-20-8

Spiro[indene-1,4'-piperidin]-3(2H)-one hydrochloride

Cat. No.: B1319603
CAS No.: 231938-20-8
M. Wt: 237.72 g/mol
InChI Key: ZJEHLHIBZLOSAQ-UHFFFAOYSA-N
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Description

Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is a spirocyclic compound characterized by a unique structure where an indene moiety is fused to a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Mechanism of Action

    Target of Action

    The primary target of this compound is the Human Somatostatin Receptor Subtype 2 (sst2) . This receptor plays a crucial role in the regulation of endocrine and nervous system function by inhibiting the release of numerous secondary hormones.

    Mode of Action

    As a potent and selective non-peptide agonist for the sst2 receptor , this compound likely interacts with its target by binding to the receptor, thereby triggering a response and leading to changes in the cell.

    Biochemical Pathways

    The activation of the sst2 receptor can affect various biochemical pathways. For instance, it can inhibit the release of many hormones, including growth hormone, thyroid-stimulating hormone, and insulin .

    Result of Action

    The activation of the sst2 receptor by this compound can result in a decrease in the release of various hormones, which can have numerous effects at the molecular and cellular levels .

Biochemical Analysis

Biochemical Properties

Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride plays a crucial role in biochemical reactions, particularly as a ligand for specific enzymes and proteins. It has been shown to interact with human somatostatin receptor subtype 2 (sst2), acting as a potent and selective non-peptide agonist . This interaction is significant as it influences various signaling pathways mediated by the somatostatin receptor, which is involved in the regulation of endocrine and nervous system functions.

Cellular Effects

The effects of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those associated with the somatostatin receptor . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function. For instance, the activation of the somatostatin receptor by this compound can inhibit the release of certain hormones and neurotransmitters, thereby influencing cellular activities.

Molecular Mechanism

At the molecular level, Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride exerts its effects through binding interactions with the somatostatin receptor . This binding leads to the activation of the receptor, which in turn triggers a cascade of intracellular signaling events. These events can result in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent modulation of gene expression. Additionally, the compound may influence enzyme activity, either by inhibition or activation, depending on the specific biochemical context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, but its long-term effects on cellular function can vary . Studies have shown that prolonged exposure to the compound can lead to sustained activation of the somatostatin receptor, resulting in long-term changes in cellular signaling and function.

Dosage Effects in Animal Models

The effects of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride in animal models are dose-dependent. At lower doses, the compound effectively activates the somatostatin receptor without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including disruptions in normal cellular functions and potential toxicity to specific tissues. These dosage effects highlight the importance of careful dose optimization in experimental settings.

Metabolic Pathways

Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is involved in specific metabolic pathways, particularly those related to its interaction with the somatostatin receptor . The compound may influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression. Additionally, it may interact with various cofactors that are essential for its biochemical activity.

Transport and Distribution

Within cells and tissues, Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can significantly impact its biochemical activity and overall efficacy.

Subcellular Localization

The subcellular localization of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is critical for its function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity, as the compound’s interactions with biomolecules are often compartment-specific.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of D-Tryptophan methyl ester, disuccinimidyl carbonate, and diisopropylethylamine in dichloromethane. The reaction mixture is stirred at room temperature, followed by the addition of Spiro[indene-1,4’-piperidine] hydrochloride salt and further stirring overnight. The product is then purified using silica flash column chromatography .

Industrial Production Methods

Industrial production of Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride may involve large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spiro[indene-1,4’-piperidin]-3(2H)-one oxides, while reduction can produce spiro[indene-1,4’-piperidin]-3(2H)-one alcohols.

Scientific Research Applications

Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Spiro[indene-1,4’-piperidine] derivatives: These compounds share a similar core structure but differ in functional groups and substitutions.

    Spiro[indene-1,4’-isochromane] derivatives: These compounds have an isochromane moiety instead of a piperidine ring.

Uniqueness

Spiro[indene-1,4’-piperidin]-3(2H)-one hydrochloride is unique due to its specific spirocyclic structure and potential biological activities. Its ability to act as a non-peptide agonist for somatostatin receptors sets it apart from other similar compounds .

Properties

IUPAC Name

spiro[2H-indene-3,4'-piperidine]-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO.ClH/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12;/h1-4,14H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJEHLHIBZLOSAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(=O)C3=CC=CC=C23.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595485
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

231938-20-8
Record name Spiro[indene-1,4'-piperidin]-3(2H)-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate (20 g, 66.4 mmol) and MeOH/HCl (2.5 mol/L, 100 mL) were stirred overnight. After evaporation the residue was washed by petroleum ether to provide spiro[indene-1,4′-piperidin]-3(2H)-one hydrochloride (15.4 g, 97.6%).
Quantity
100 mL
Type
reactant
Reaction Step One

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